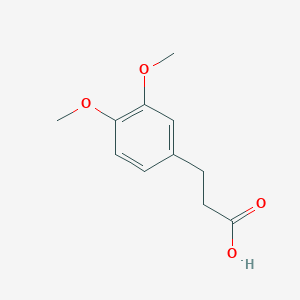![molecular formula C20H26FNO2 B017185 [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol CAS No. 124864-27-3](/img/structure/B17185.png)
[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
概要
説明
CYM 50308は、スフィンゴシン-1-リン酸受容体4(S1P4)の強力かつ選択的なアゴニストです。この受容体に対する高い親和性と特異性で知られており、科学研究において貴重なツールとなっています。CYM 50308の化学名は(2Z,5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene]-2-[(2-methoxyethyl)imino]-3-methyl-4-thiazolidinone .
準備方法
合成経路と反応条件
CYM 50308の合成は、ピロール誘導体の調製から始まり、チアゾリジノン環の形成に至るまで、複数のステップを伴います。主なステップには以下が含まれます。
ピロール誘導体の形成: これは、2,4-ジフルオロベンズアルデヒドと2,5-ジメチルピロールを酸性条件下で反応させることで行われます。
チアゾリジノン環の形成: ピロール誘導体は、次に2-メトキシエチルアミンと3-メチル-4-チアゾリジノンと塩基性条件下で反応させて、最終生成物を形成します.
工業的製造方法
CYM 50308の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。自動反応器と連続フローシステムの使用は、製造プロセスの効率を高めることができます .
化学反応の分析
反応の種類
CYM 50308は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります .
科学研究への応用
CYM 50308は、以下を含む科学研究において幅広い用途があります。
化学: スフィンゴシン-1-リン酸受容体4シグナル伝達経路を研究するためのツールとして使用されます。
生物学: スフィンゴシン-1-リン酸受容体4が細胞プロセスにおいて果たす役割の理解に役立ちます。
医学: 免疫調節と炎症における潜在的な治療的応用。
科学的研究の応用
CYM 50308 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the sphingosine-1-phosphate receptor 4 signaling pathway.
Biology: Helps in understanding the role of sphingosine-1-phosphate receptor 4 in cellular processes.
Medicine: Potential therapeutic applications in immune modulation and inflammation.
Industry: Used in the development of new drugs targeting sphingosine-1-phosphate receptor 4
作用機序
CYM 50308は、スフィンゴシン-1-リン酸受容体4に選択的に結合して活性化することで効果を発揮します。この活性化は、MAPK/ERK経路、PLC、およびRho-Cdc42活性化など、さまざまな下流シグナル伝達経路の刺激につながります。これらの経路は、免疫応答と細胞機能において重要な役割を果たします .
類似の化合物との比較
CYM 50308は、スフィンゴシン-1-リン酸受容体4に対する高い選択性と効力のためにユニークです。類似の化合物には以下が含まれます。
CYM 50260: 異なる選択性プロファイルを持つ別のスフィンゴシン-1-リン酸受容体アゴニスト。
フィンゴリモド: 多発性硬化症の治療に使用される非選択的スフィンゴシン-1-リン酸受容体アゴニスト。
CYM 50308は、スフィンゴシン-1-リン酸受容体4に対する特異性により、この特定の受容体を研究するための貴重なツールとなっています .
類似化合物との比較
CYM 50308 is unique due to its high selectivity and potency towards sphingosine-1-phosphate receptor 4. Similar compounds include:
CYM 50260: Another sphingosine-1-phosphate receptor agonist with different selectivity profiles.
Fingolimod: A non-selective sphingosine-1-phosphate receptor agonist used in multiple sclerosis treatment.
Ozanimod: A selective sphingosine-1-phosphate receptor 1 and 5 agonist used in the treatment of multiple sclerosis
CYM 50308 stands out due to its specificity for sphingosine-1-phosphate receptor 4, making it a valuable tool for studying this particular receptor .
特性
IUPAC Name |
[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFFEQVXJRKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596555 | |
| Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124864-27-3 | |
| Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
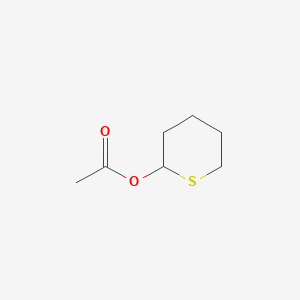
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
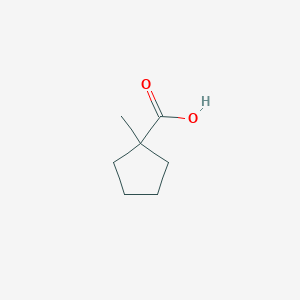

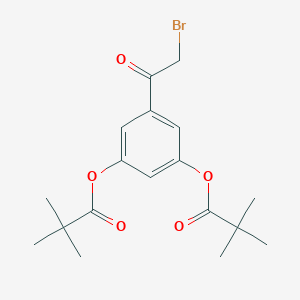
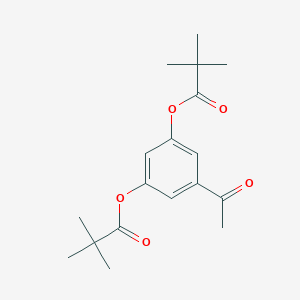
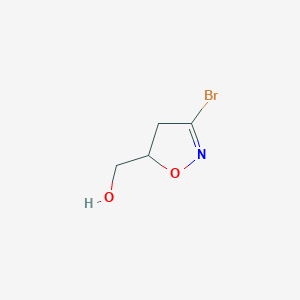

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)



